1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea 1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea
Brand Name: Vulcanchem
CAS No.:
VCID: VC13645748
InChI: InChI=1S/C16H24BClN2O3/c1-6-9-19-14(21)20-13-10-11(7-8-12(13)18)17-22-15(2,3)16(4,5)23-17/h7-8,10H,6,9H2,1-5H3,(H2,19,20,21)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)NCCC
Molecular Formula: C16H24BClN2O3
Molecular Weight: 338.6 g/mol

1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea

CAS No.:

Cat. No.: VC13645748

Molecular Formula: C16H24BClN2O3

Molecular Weight: 338.6 g/mol

* For research use only. Not for human or veterinary use.

1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea -

Specification

Molecular Formula C16H24BClN2O3
Molecular Weight 338.6 g/mol
IUPAC Name 1-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea
Standard InChI InChI=1S/C16H24BClN2O3/c1-6-9-19-14(21)20-13-10-11(7-8-12(13)18)17-22-15(2,3)16(4,5)23-17/h7-8,10H,6,9H2,1-5H3,(H2,19,20,21)
Standard InChI Key ZEJDAIOYSQNCHL-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)NCCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)NCCC

Introduction

The compound 1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea is a complex organic molecule that incorporates a boronic acid ester, a urea moiety, and a chlorinated phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its potential applications in cross-coupling reactions and as a precursor to pharmaceuticals.

Synthesis and Preparation

The synthesis of 1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea typically involves the reaction of a boronic acid ester with a urea precursor. The boronic acid ester component is crucial for Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Potential Applications

  • Cross-Coupling Reactions: The boronic acid ester moiety makes this compound useful in Suzuki-Miyaura reactions, facilitating the synthesis of complex organic molecules.

  • Pharmaceutical Precursors: Urea derivatives are known for their biological activity, and modifications to the urea core can lead to compounds with various therapeutic properties.

Research Findings

While specific research findings on 1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea are not detailed in the provided sources, compounds with similar structures have shown promise in medicinal chemistry. For instance, urea derivatives have been explored for their potential as urease inhibitors and in other biological applications .

Data Table

PropertyValue
Molecular FormulaC17_{17}H24_{24}BClN2_{2}O3_{3}
Molecular WeightApproximately 370 g/mol
Physical PropertiesNot specified
Synthesis MethodTypically involves Suzuki-Miyaura cross-coupling reactions
Potential ApplicationsPharmaceutical precursors, cross-coupling reactions

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